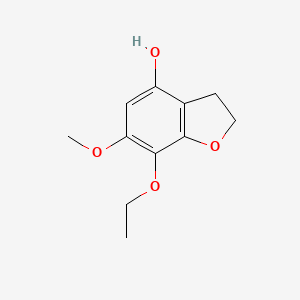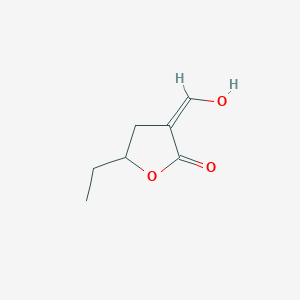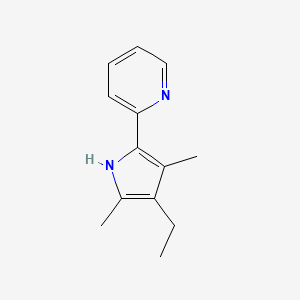
2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine is an organic compound that belongs to the class of pyrroles and pyridines. This compound is characterized by the presence of a pyridine ring attached to a pyrrole ring, which is further substituted with ethyl and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine typically involves the reaction of 3,5-dimethylpyrrole with 2-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions
2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyridine or pyrrole derivatives.
科学的研究の応用
2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Ethyl-2,4-dimethylpyrrole: A compound with a similar pyrrole structure but without the pyridine ring.
2-(3,5-Dimethyl-1H-pyrrol-2-yl)pyridine: A compound with similar substitution patterns but different positional isomerism.
Uniqueness
2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
2-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C13H16N2/c1-4-11-9(2)13(15-10(11)3)12-7-5-6-8-14-12/h5-8,15H,4H2,1-3H3 |
InChIキー |
PQULVJSSDBOKAP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=C1C)C2=CC=CC=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


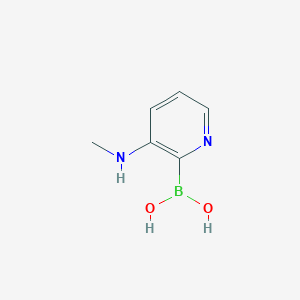
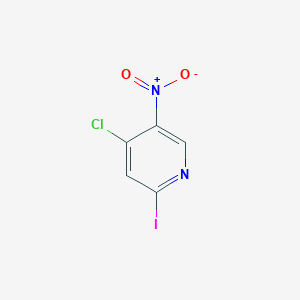
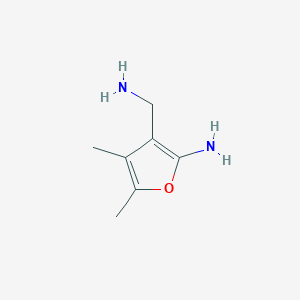

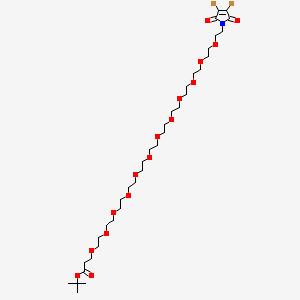
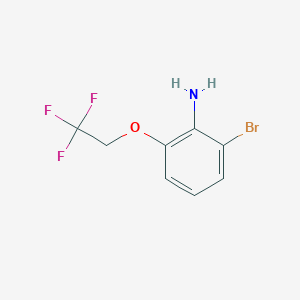
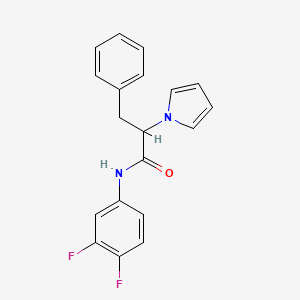
![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
![1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)
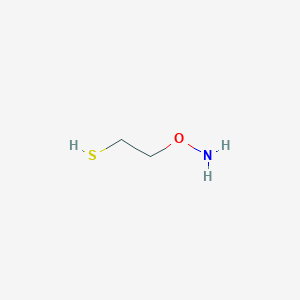
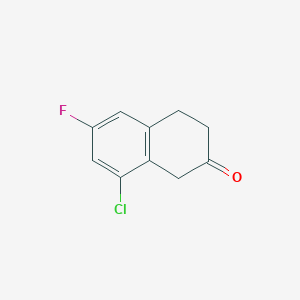
![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)
